molecular formula C12H21NO2S B13273847 [(octahydro-2H-quinolizin-1-ylmethyl)sulfanyl]acetic acid

[(octahydro-2H-quinolizin-1-ylmethyl)sulfanyl]acetic acid

Cat. No.: B13273847
M. Wt: 243.37 g/mol
InChI Key: ILNNSEOHNOANCC-UHFFFAOYSA-N
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Description

[(Octahydro-2H-quinolizin-1-ylmethyl)sulfanyl]acetic acid is a chemical compound with the molecular formula C12H21NO2S It is known for its unique structure, which includes a quinolizidine ring system and a sulfanylacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(octahydro-2H-quinolizin-1-ylmethyl)sulfanyl]acetic acid typically involves the reaction of quinolizidine derivatives with sulfanylacetic acid. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the reaction. The process may also involve steps such as hydrogenation and purification through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of high-pressure hydrogenation and advanced purification techniques ensures the production of high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

[(Octahydro-2H-quinolizin-1-ylmethyl)sulfanyl]acetic acid undergoes several types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinolizidine ring can be reduced under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used under anhydrous conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced quinolizidine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

[(Octahydro-2H-quinolizin-1-ylmethyl)sulfanyl]acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [(octahydro-2H-quinolizin-1-ylmethyl)sulfanyl]acetic acid involves its interaction with specific molecular targets and pathways. The quinolizidine ring system may interact with neurotransmitter receptors, while the sulfanylacetic acid moiety can modulate enzyme activity. These interactions can lead to various biological effects, including modulation of signal transduction pathways and alteration of cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • [(Octahydro-2H-quinolizin-1-ylmethyl)thio]acetic acid
  • [(Octahydro-2H-quinolizin-1-ylmethyl)thio]propionic acid
  • [(Octahydro-2H-quinolizin-1-ylmethyl)thio]butyric acid

Uniqueness

[(Octahydro-2H-quinolizin-1-ylmethyl)sulfanyl]acetic acid is unique due to its specific combination of a quinolizidine ring and a sulfanylacetic acid moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C12H21NO2S

Molecular Weight

243.37 g/mol

IUPAC Name

2-(2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethylsulfanyl)acetic acid

InChI

InChI=1S/C12H21NO2S/c14-12(15)9-16-8-10-4-3-7-13-6-2-1-5-11(10)13/h10-11H,1-9H2,(H,14,15)

InChI Key

ILNNSEOHNOANCC-UHFFFAOYSA-N

Canonical SMILES

C1CCN2CCCC(C2C1)CSCC(=O)O

Origin of Product

United States

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